(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1015846-52-2
VCID: VC2806240
InChI: InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10(8-11)2-3-10/h2-9,11H2,1H3
SMILES: CN1CCN(CC1)CC2(CC2)CN
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine

CAS No.: 1015846-52-2

Cat. No.: VC2806240

Molecular Formula: C10H21N3

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine - 1015846-52-2

Specification

CAS No. 1015846-52-2
Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
IUPAC Name [1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine
Standard InChI InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10(8-11)2-3-10/h2-9,11H2,1H3
Standard InChI Key FORGGLWHUSAYED-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2(CC2)CN
Canonical SMILES CN1CCN(CC1)CC2(CC2)CN

Introduction

Chemical Structure and Properties

Basic Information and Identification

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is identified by the CAS registry number 1015846-52-2 . The compound has a molecular formula of C10H21N3 and a molecular weight of approximately 183 g/mol . Its IUPAC name can also be represented as [1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine, highlighting its core structural components.

Structural Features and Characteristics

The compound's structure consists of three key components:

  • A cyclopropyl ring, which contributes a degree of molecular rigidity

  • A 4-methylpiperazine moiety, providing potential binding sites for various biological targets

  • A methylene amine group, offering reactive sites for chemical transformations

This unique arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities. The cyclopropyl ring introduces structural strain, while the piperazine group provides basic nitrogen centers that can participate in various interactions.

Physical Properties

While comprehensive physical property data for (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is limited in the scientific literature, we can draw some inferences based on its structure and data from related compounds. As a nitrogen-containing compound with both basic and nucleophilic sites, it likely exhibits solubility in polar organic solvents and may form salts with acids, properties common to similar amine-containing structures.

Structural Comparison with Related Compounds

Comparative Analysis with [1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine

A structurally related compound, [1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine (CAS: 959240-31-4), offers valuable comparative insights . This analog differs by containing a cyclopentyl ring instead of a cyclopropyl ring, resulting in distinctive physical and chemical properties:

Property[1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine
CAS Number959240-31-4 1015846-52-2
Molecular FormulaC11H23N3 C10H21N3
Molecular Weight197.32 g/mol 183 g/mol
Ring StructureCyclopentyl (5-membered) Cyclopropyl (3-membered)
Boiling Point250.7°C at 760 mmHg Not determined
Density1.016 g/cm³ Not determined

The difference in ring size between these compounds (cyclopropyl vs. cyclopentyl) would likely impact their conformational properties, reactivity, and potential biological interactions. The cyclopropyl ring in (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine introduces greater strain energy and altered bond angles compared to the more conformationally flexible cyclopentyl ring in its analog.

Comparison with Related Piperazine Derivatives

Piperazine derivatives have been widely studied for their diverse biological activities. The 4-methylpiperazine moiety found in our target compound is a common structural element in various bioactive molecules, including pharmaceutical compounds targeting different biological pathways . For instance, many kinase inhibitor drugs contain similar nitrogen heterocycles that contribute to their binding affinity and selectivity profiles .

Chemical Reactivity and Synthetic Considerations

Reactive Sites and Chemical Behavior

The structure of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine contains several reactive sites that influence its chemical behavior:

  • Primary amine group - Can participate in numerous reactions including:

    • Amide and peptide bond formation

    • Reductive amination

    • Nucleophilic substitutions

    • Schiff base formation

  • Tertiary amine in the piperazine ring - Acts as a basic center and potential nucleophile

  • Cyclopropyl ring - Possesses unique reactivity due to ring strain

Research Context and Applications

Current Research Status

The available scientific literature indicates that (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is primarily utilized in chemical and pharmaceutical research contexts. The compound may serve as:

  • A building block for more complex molecules

  • An intermediate in synthetic pathways

  • A scaffold for medicinal chemistry investigations

Structural Analysis and Molecular Modeling

Conformational Analysis

The three-dimensional structure of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine presents interesting conformational properties:

  • The cyclopropyl ring exists in a fixed conformation due to its rigid three-membered structure

  • The piperazine ring can adopt chair conformations common to six-membered rings

  • The methylene linkers provide rotational flexibility

This combination of rigid and flexible elements creates a unique spatial arrangement of functional groups that would influence the compound's interactions with potential biological targets.

Electronic Properties

The electronic properties of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine can be analyzed in terms of:

  • Charge distribution - The nitrogen atoms serve as centers of higher electron density

  • Hydrogen bonding capabilities - The primary amine can function as both hydrogen bond donor and acceptor

  • Lipophilicity profile - The cyclopropyl group contributes hydrophobic character, while the amine groups enhance hydrophilicity

These electronic features would significantly influence the compound's behavior in biological systems and its interactions with potential target molecules.

Future Research Directions

Structure-Activity Relationship Studies

Future research on (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine could focus on structure-activity relationship (SAR) studies to:

  • Identify optimal structural modifications for enhancing specific biological activities

  • Develop more potent and selective derivatives

  • Improve pharmacokinetic properties through strategic structural alterations

Target Identification and Validation

Determining the biological targets with which (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine may interact would be valuable for understanding its potential applications. Approaches might include:

  • Computational modeling and docking studies

  • Affinity-based target identification methods

  • Phenotypic screening followed by target deconvolution

Analytical Considerations

Identification and Characterization Methods

For research involving (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine, various analytical techniques would be applicable for its identification and characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - For structural confirmation and purity assessment

  • Mass Spectrometry (MS) - For molecular weight verification and fragmentation pattern analysis

  • Infrared (IR) spectroscopy - For functional group identification

  • Chromatographic methods - For purity determination and separation from related compounds

Stability Considerations

The stability profile of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine would be an important consideration for its handling and storage. Potential degradation pathways might include:

  • Oxidation of the amine groups

  • Hydrolysis under strongly acidic or basic conditions

  • Cyclopropyl ring opening under certain conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator